molecular formula C11H9Cl2N3O2 B1280486 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole CAS No. 434326-06-4

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

Cat. No.: B1280486
CAS No.: 434326-06-4
M. Wt: 286.11 g/mol
InChI Key: SQNXSXWUOVTBIX-UHFFFAOYSA-N
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Description

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, a dichloromethyl group, and a nitro group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a 1,2-diketone, with ammonium acetate and a benzyl halide under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole, which is then further functionalized to introduce the dichloromethyl and nitro groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis or the use of ionic liquids as reaction media can enhance the efficiency of the process. Additionally, catalytic methods employing transition metals like copper or zinc can be utilized to facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The imidazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Cycloaddition: Dienophiles like maleic anhydride, typically under thermal or catalytic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzyl and dichloromethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .

Comparison with Similar Compounds

    1-Benzyl-4-(chloromethyl)-5-nitro-1H-imidazole: Similar structure but with a chloromethyl group instead of a dichloromethyl group.

    1-Benzyl-4-(methyl)-5-nitro-1H-imidazole: Lacks the halogen substituent, making it less reactive in certain substitution reactions.

    1-Benzyl-4-(dichloromethyl)-5-amino-1H-imidazole: Contains an amino group instead of a nitro group, altering its biological activity.

Uniqueness: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-4-(dichloromethyl)-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXSXWUOVTBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464153
Record name 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434326-06-4
Record name 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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